molecular formula C13H26O8 B608011 Hydroxy-PEG5-acid CAS No. 2079768-50-4

Hydroxy-PEG5-acid

Cat. No. B608011
M. Wt: 310.34
InChI Key: NQZLSNLBIKBFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG5-acid is a PEG-based PROTAC linker . It has a molecular weight of 310.34 and is typically in liquid form . The IUPAC name for this compound is 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oic acid .


Synthesis Analysis

Hydroxy-PEG5-acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The linear formula of Hydroxy-PEG5-acid is C13H26O8 . The InChI code for this compound is 1S/C13H26O8/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13 (15)16/h14H,1-12H2, (H,15,16) .


Chemical Reactions Analysis

The terminal carboxylic acid of Hydroxy-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Hydroxy-PEG5-acid is a liquid at room temperature . The compound should be stored at -20°C .

Scientific Research Applications

Bioconjugation

Hydroxy-PEG5-acid can be used for bioconjugation . This involves the process of creating a stable covalent link between two molecules, one of which is often a biomolecule like a protein, peptide, or an oligonucleotide. The hydrophilic PEG linker facilitates solubility in biological applications .

Building Block for Synthesis

This compound can serve as a building block for the synthesis of small molecules . It can be used to create complex structures that are used in various chemical biology and medicinal chemistry applications .

Conjugates of Small Molecules and/or Biomolecules

Hydroxy-PEG5-acid can be used to create conjugates of small molecules and/or biomolecules . These conjugates can be used in a variety of applications, including drug delivery and imaging .

Antibody-Drug Conjugates

One of the significant applications of Hydroxy-PEG5-acid is its synthetic incorporation into antibody-drug conjugates . These are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .

Proteolysis-Targeting Chimeras (PROTAC)

Hydroxy-PEG5-acid can be used in the creation of proteolysis-targeting chimeras (PROTAC) molecules . These molecules are designed to induce the degradation of specific proteins within cells .

PEGylation of Proteins

Hydroxy-PEG5-acid can be used in the PEGylation of proteins . PEGylation is a process that involves the attachment of polyethylene glycol (PEG) to a protein, peptide, or other biopharmaceuticals. This can improve the stability, solubility, and safety of the therapeutic proteins .

Safety And Hazards

Hydroxy-PEG5-acid is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Hydroxy-PEG5-acid is a promising compound in the field of drug delivery, particularly in the development of PROTACs . Its hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in bioconjugation .

properties

IUPAC Name

3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h14H,1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZLSNLBIKBFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG5-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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